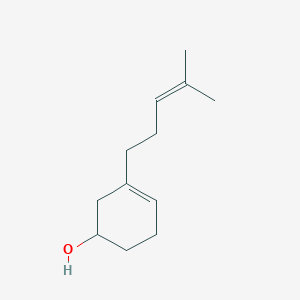
3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methyl-3-pentenyl)-3-cyclohexen-1-ol is an organic compound with the molecular formula C13H22O. It is a monoterpenoid alcohol, which means it is derived from two isoprene units and contains a hydroxyl group (-OH). This compound is known for its presence in various essential oils and its characteristic citrus-like aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-3-pentenyl)-3-cyclohexen-1-ol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 4-methyl-3-penten-1-ol, under acidic conditions. This reaction typically requires a catalyst, such as sulfuric acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Methyl-3-pentenyl)-3-cyclohexen-1-ol may involve the use of more efficient and scalable methods. One such method is the catalytic hydrogenation of a suitable precursor, followed by cyclization. This process can be optimized to achieve high yields and purity of the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-3-pentenyl)-3-cyclohexen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 3-(4-Methyl-3-pentenyl)-3-cyclohexen-1-one.
Reduction: Formation of 3-(4-Methyl-3-pentenyl)-cyclohexanol.
Substitution: Formation of 3-(4-Methyl-3-pentenyl)-3-cyclohexen-1-chloride or bromide.
Scientific Research Applications
3-(4-Methyl-3-pentenyl)-3-cyclohexen-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the fragrance industry due to its pleasant citrus-like aroma.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-3-pentenyl)-3-cyclohexen-1-ol involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its hydrophobic nature enables it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
Perillene: Another monoterpenoid with a similar structure but different functional groups.
Limonene: A monoterpene with a similar citrus aroma but lacking the hydroxyl group.
Geraniol: A monoterpenoid alcohol with a different carbon skeleton.
Uniqueness
3-(4-Methyl-3-pentenyl)-3-cyclohexen-1-ol is unique due to its specific combination of a cyclohexene ring and a hydroxyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its presence in essential oils make it a valuable compound for research and industrial applications.
Properties
CAS No. |
143620-50-2 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
3-(4-methylpent-3-enyl)cyclohex-3-en-1-ol |
InChI |
InChI=1S/C12H20O/c1-10(2)5-3-6-11-7-4-8-12(13)9-11/h5,7,12-13H,3-4,6,8-9H2,1-2H3 |
InChI Key |
QZJBYFZAAHFDLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1=CCCC(C1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol](/img/structure/B14287406.png)

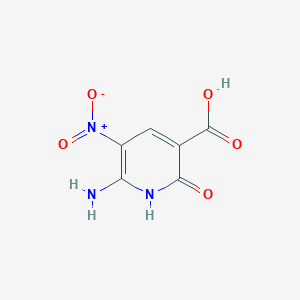
![4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14287437.png)
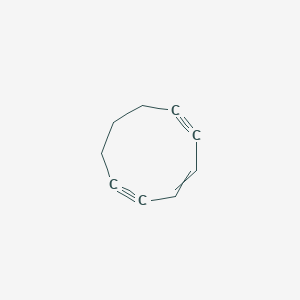
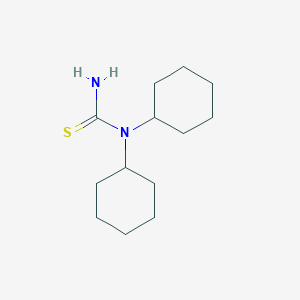
![1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14287452.png)
![2,2'-(Ethene-1,2-diyl)bis[5-(benzylamino)benzene-1-sulfonic acid]](/img/structure/B14287453.png)
![2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14287455.png)
![2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14287463.png)
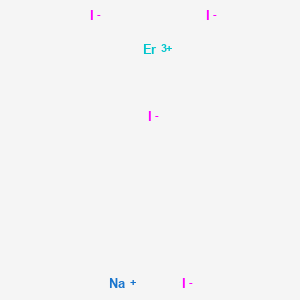
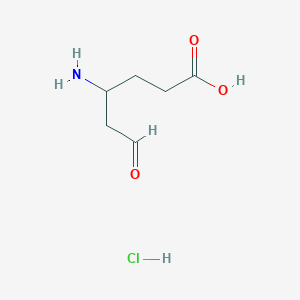
![Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate](/img/structure/B14287476.png)

